
2-甲氧基丙烷-1-磺酰胺
描述
2-Methoxypropane-1-sulfonamide is a useful research compound. Its molecular formula is C4H11NO3S and its molecular weight is 153.2 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Methoxypropane-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Methoxypropane-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxypropane-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
磺酰亚胺的合成
2-甲氧基丙烷-1-磺酰胺: 是合成磺酰亚胺的前体,磺酰亚胺是一类有机硫化合物。 这些化合物由各种硫试剂合成,作为合成其他重要有机硫化合物的中间体,近年来重新引起了人们的兴趣 。磺酰亚胺是开发聚合物、药物候选化合物以及作为烷基转移试剂的关键构建块。
药物化学
磺酰胺基团,包括2-甲氧基丙烷-1-磺酰胺,是药物化学中一个众所周知的基团。 它构成了大量抗菌剂家族的骨架,并存在于许多其他药物中 。磺酰胺基团因其吸电子能力、抗亲核 α-取代反应以及作为合成药用重要化合物的分子支架而被使用。
聚合物合成
在聚合物科学中,2-甲氧基丙烷-1-磺酰胺可用于合成聚(氧噻嗪)聚合物和亚硫酰磷腈单体和聚合物。 磺酰亚胺在高温下分解是获得这类聚合物的一种新方法 。
烷基转移试剂
源自2-甲氧基丙烷-1-磺酰胺的磺酰亚胺用作向酸、醇和酚类物质的烷基转移试剂。 这种应用利用了磺酰亚胺在酸性条件下的不稳定性,允许在有机合成中转移烷基 。
不对称合成
磺酰亚胺的立体成型硫中心,可以从2-甲氧基丙烷-1-磺酰胺衍生而来,在不对称合成中充当手性模板。 这是在生产对映体纯化合物方面的一个重要应用,对映体纯化合物在制药行业至关重要 。
抗病毒药物开发
磺酰胺,包括2-甲氧基丙烷-1-磺酰胺,已被探索用于其抗病毒特性。 它们用于开发针对各种病毒的药物,例如柯萨奇病毒 B、肠道病毒、心肌炎病毒,甚至包括新出现的威胁,如 SARS-CoV-2 和 HIV 。
作用机制
Target of Action
Sulfonamides generally target enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .
Mode of Action
Sulfonamides inhibit the enzyme dihydropteroate synthetase, which is involved in the production of folic acid in bacteria. This inhibition prevents the bacteria from synthesizing folic acid, thereby inhibiting their growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfonamides is the folic acid synthesis pathway. By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a key step in the synthesis of folic acid .
Result of Action
The inhibition of folic acid synthesis by sulfonamides results in the inability of bacteria to grow and reproduce, effectively stopping the infection .
Action Environment
The efficacy and stability of sulfonamides can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the drug, which can in turn affect its absorption and distribution. Additionally, the presence of other substances, such as food or other drugs, can affect the absorption of sulfonamides .
生化分析
Biochemical Properties
2-Methoxypropane-1-sulfonamide plays a significant role in biochemical reactions due to its sulfonamide group, which is known for its ability to interact with various enzymes and proteins. This compound can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, which are crucial in metabolic pathways . The interaction with these enzymes involves the binding of the sulfonamide group to the active site, thereby inhibiting the enzyme’s activity. Additionally, 2-Methoxypropane-1-sulfonamide can interact with other biomolecules, such as proteins, through hydrogen bonding and van der Waals forces, affecting their structure and function .
Cellular Effects
2-Methoxypropane-1-sulfonamide has been shown to influence various cellular processes. It can affect cell signaling pathways by inhibiting key enzymes involved in these pathways, leading to altered gene expression and cellular metabolism . For instance, the inhibition of carbonic anhydrase by 2-Methoxypropane-1-sulfonamide can disrupt the regulation of pH within cells, affecting cellular functions such as proliferation and apoptosis . Moreover, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles and impacting cellular responses to environmental stimuli .
Molecular Mechanism
The molecular mechanism of 2-Methoxypropane-1-sulfonamide involves its interaction with specific biomolecules at the molecular level. The sulfonamide group of the compound binds to the active sites of enzymes, inhibiting their catalytic activity . This inhibition can occur through competitive or non-competitive mechanisms, depending on the enzyme and the nature of the interaction . Additionally, 2-Methoxypropane-1-sulfonamide can induce conformational changes in proteins, affecting their function and stability . These interactions can lead to downstream effects on cellular processes, such as altered signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxypropane-1-sulfonamide can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to 2-Methoxypropane-1-sulfonamide can result in cumulative effects on cellular function, such as sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of 2-Methoxypropane-1-sulfonamide in animal models vary with different dosages. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, 2-Methoxypropane-1-sulfonamide can induce toxic effects, such as liver and kidney damage, due to its interaction with non-target biomolecules . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effect, and exceeding this threshold can lead to adverse effects . These findings highlight the importance of dosage optimization in preclinical studies .
Metabolic Pathways
2-Methoxypropane-1-sulfonamide is involved in various metabolic pathways, primarily through its interaction with enzymes such as carbonic anhydrase and dihydropteroate synthetase . These interactions can affect metabolic flux and alter the levels of metabolites within cells . For example, the inhibition of carbonic anhydrase can disrupt the balance of bicarbonate and carbon dioxide, impacting cellular respiration and pH regulation . Additionally, 2-Methoxypropane-1-sulfonamide can influence the synthesis and degradation of other biomolecules, further affecting metabolic pathways .
Transport and Distribution
The transport and distribution of 2-Methoxypropane-1-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins . These proteins facilitate the uptake and localization of the compound, ensuring its availability at the target sites . Once inside the cells, 2-Methoxypropane-1-sulfonamide can accumulate in specific compartments, such as the cytoplasm and mitochondria, where it exerts its biochemical effects . The distribution of the compound can also be influenced by factors such as cell type and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of 2-Methoxypropane-1-sulfonamide is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, the presence of a mitochondrial targeting signal can direct 2-Methoxypropane-1-sulfonamide to the mitochondria, where it can interact with mitochondrial enzymes and affect cellular respiration . Additionally, the localization of the compound can be influenced by its interaction with other biomolecules, such as binding proteins, which can sequester it in specific compartments .
属性
IUPAC Name |
2-methoxypropane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO3S/c1-4(8-2)3-9(5,6)7/h4H,3H2,1-2H3,(H2,5,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHOMHAVTCUVIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1564882-15-0 | |
| Record name | 2-methoxypropane-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



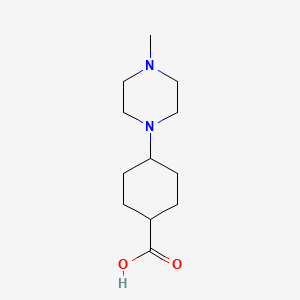
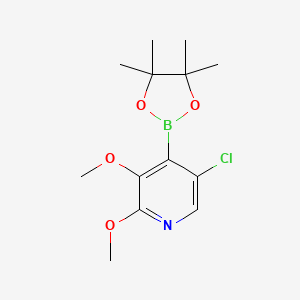
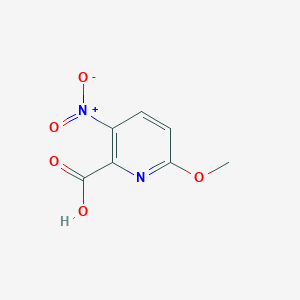
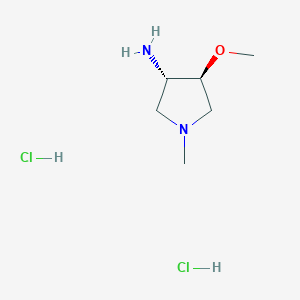
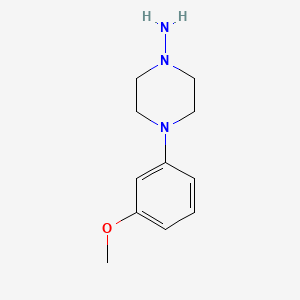
![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1473795.png)
![2-[(Tert-butoxy)carbonyl]-8-oxo-2,7-diazaspiro[3.5]nonane-5-carboxylic acid](/img/structure/B1473799.png)
![7-Nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1473800.png)
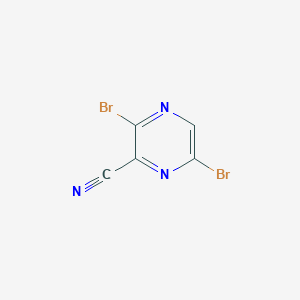
![Ethyl 5-chloroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B1473802.png)



